molecular formula C13H14N2O2 B4550164 N-benzyl-5-ethyl-3-isoxazolecarboxamide

N-benzyl-5-ethyl-3-isoxazolecarboxamide

Cat. No.: B4550164
M. Wt: 230.26 g/mol
InChI Key: NZXOLEIVQFVCGU-UHFFFAOYSA-N
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Description

N-benzyl-5-ethyl-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 230.105527694 g/mol and the complexity rating of the compound is 252. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis and Modification : Studies have demonstrated methods for the alkylation and acylation of aminoimidazoles, which are structurally related to N-benzyl-5-ethyl-3-isoxazolecarboxamide. These methods are crucial for synthesizing various derivatives with potential biological activities. For instance, the treatment of ethyl 5-amino-1-benzylimidazole-4-carboxylate with different reagents led to the formation of derivatives with varied substituents, highlighting the compound's versatility in chemical transformations (Mackenzie et al., 1988).

Biological Applications

  • Antiviral Activity : Benzamide-based 5-aminopyrazoles and their derivatives, structurally related to this compound, have shown remarkable antiavian influenza virus activity. These compounds offer a new route to synthesizing molecules with significant potential in antiviral research, emphasizing the importance of such chemical scaffolds in developing novel therapeutic agents (Hebishy et al., 2020).

  • Antiallergic Properties : Derivatives of isoxazole-containing sulfonamides have been synthesized and evaluated for their inhibitory properties against carbonic anhydrase II and VII. These enzymes are therapeutic targets for conditions like glaucoma and neuropathic pain, indicating the potential application of isoxazolecarboxamide derivatives in developing treatments for these diseases (Altuğ et al., 2017).

  • Antimicrobial and Antitubercular Activity : Novel benzimidazole–oxadiazole hybrid molecules, sharing a similar structural motif with this compound, have been identified as promising antimicrobial agents. Some of these compounds exhibited potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, suggesting their potential in treating infectious diseases (Shruthi et al., 2016).

Properties

IUPAC Name

N-benzyl-5-ethyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-2-11-8-12(15-17-11)13(16)14-9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXOLEIVQFVCGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NO1)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.